molecular formula C11H16O B1266096 Benzyl butyl ether CAS No. 588-67-0

Benzyl butyl ether

Cat. No.: B1266096
CAS No.: 588-67-0
M. Wt: 164.24 g/mol
InChI Key: MAYUYFCAPVDYBQ-UHFFFAOYSA-N
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Scientific Research Applications

Benzyl butyl ether has several applications in scientific research:

Mechanism of Action

Target of Action

Benzyl butyl ether is a type of ether compound. Ethers are generally known for their unreactive nature, which makes them excellent solvents for various reactions . .

Mode of Action

The most common reaction of ethers, including this compound, is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The synthesis of this compound involves the intermolecular dehydration of benzyl and n-butyl alcohols . This process is catalyzed by copper-containing catalysts . The reaction proceeds in multiple directions, leading to the formation of benzyl butyl, dibenzyl, and dibutyl ethers .

Pharmacokinetics

The synthesis of this compound via the intermolecular dehydration of benzyl and n-butyl alcohols under the action of copper-containing catalysts has been studied . The mechanism of the reaction was proposed, and the values of kinetic parameters were determined .

Result of Action

The result of the action of this compound is the formation of the ether compound itself. This compound, which has a fruity and flowery odor, is a valuable fragrance widely used in perfumes and cosmetics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper-containing catalysts can facilitate the synthesis of this compound . .

Safety and Hazards

When handling benzyl butyl ether, it is recommended to wear personal protective equipment and ensure adequate ventilation. It should not come into contact with skin, eyes, or clothing, and ingestion and inhalation should be avoided .

Future Directions

The future directions in the study of benzyl butyl ether involve optimizing the catalytic reaction for its synthesis. This includes maximizing the yield of the target this compound and minimizing the yield of by-products .

Chemical Reactions Analysis

Types of Reactions: Benzyl butyl ether primarily undergoes cleavage reactions, especially under acidic conditions. The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) . This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether .

Common Reagents and Conditions:

    Acidic Cleavage: HBr or HI in aqueous solution.

    Oxidation: Strong oxidizing agents can convert this compound to corresponding alcohols or aldehydes.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce this compound to hydrocarbons.

Major Products Formed:

    Cleavage Products: Benzyl alcohol and butyl halide.

    Oxidation Products: Benzaldehyde and butanol.

    Reduction Products: Toluene and butane.

Comparison with Similar Compounds

  • Benzyl methyl ether
  • Benzyl ethyl ether
  • Benzyl propyl ether
  • Butyl methyl ether
  • Butyl ethyl ether

Comparison: Benzyl butyl ether is unique due to its specific combination of benzyl and butyl groups, which imparts distinct physical and chemical properties. Compared to other benzyl ethers, this compound has a higher molecular weight and boiling point, making it suitable for applications requiring higher thermal stability. Its fruity and flowery odor also distinguishes it from other ethers, making it particularly valuable in the fragrance industry .

Properties

IUPAC Name

butoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUYFCAPVDYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207529
Record name Benzyl butyl ether
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Molecular Weight

164.24 g/mol
Source PubChem
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Physical Description

Colourless liquid with a sweet, floral, somewhat pungent, aroma
Record name Benzyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220.00 to 224.00 °C. @ 744.00 mm Hg
Record name Benzyl butyl ether
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Solubility

Insoluble in water; soluble in oils, soluble (in ethanol)
Record name Benzyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.928-0.933 (10°)
Record name Benzyl butyl ether
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CAS No.

588-67-0, 29225-54-5
Record name Benzyl butyl ether
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Record name Benzyl butyl ether
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Record name Benzyl butyl ether
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Record name Benzyl butyl ether
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Record name BENZYL BUTYL ETHER
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Record name Benzyl butyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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